Thiofluorescein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

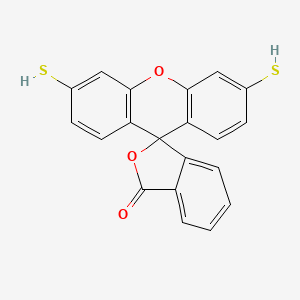

Thiofluorescein, also known as dithis compound, is a complexometric indicator used in analytical chemistry. It is a derivative of fluorescein, where the oxygen atoms in the xanthene core are replaced by sulfur atoms. This compound is known for its ability to change color when it binds to mercury ions, making it useful in titration and detection of thiols .

Méthodes De Préparation

Thiofluorescein can be synthesized through several methods. One common synthetic route involves the demethylation of 3,3’-dimethoxydiphenyl sulfide to produce 3,3’-dihydroxydiphenyl sulfide, which is then condensed with phthalic anhydride in the presence of sulfuric acid . Another method involves a one-pot process that combines condensation in sulfuric acid and demethylation in pyridine-sulfuric acid . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Thiofluorescein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with bromine in acetic acid and iodine in methanol to form 4,5-dibromo- and 4,5-diiodothiofluoresceins . Common reagents used in these reactions include bromine, iodine, and sulfuric acid. The major products formed from these reactions are halogenated derivatives of this compound, which have different properties and applications.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Thiofluorescein exhibits unique fluorescence properties that make it useful as a complexometric indicator. When it binds to specific ions, such as mercury, it undergoes a significant change in fluorescence, which is utilized for detection purposes. The mechanism of action involves the interaction of this compound with metal ions, resulting in a color change that can be quantitatively measured.

- Fluorescence Change : The compound changes from blue to colorless upon binding with mercury ions.

- Detection of Thiols : It also serves as an indicator for thiol compounds, further expanding its utility in analytical chemistry.

Applications in Scientific Research

This compound's applications span several scientific domains:

Analytical Chemistry

- Complexometric Indicator : Used for titration and detection of heavy metals like mercury.

- Detection of Thiols : Effective in measuring thiol concentrations in various samples.

Biochemical Research

- Protein Studies : Its fluorescence properties allow for the study of protein interactions and conformational changes.

- Cellular Imaging : this compound can be employed in live-cell imaging to track cellular processes involving thiols.

Medical Research

- Diagnostics : Potential use in diagnostic assays for diseases associated with metal ion dysregulation.

- Neurodegenerative Disease Research : Investigated for its role in studying amyloid formation related to Alzheimer's disease.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Analytical Chemistry | Detection of mercury ions | |

| Biochemical Research | Protein interaction studies | |

| Medical Research | Diagnostic assays for neurodegenerative diseases |

Case Study 1: Detection of Mercury Ions

In a study utilizing this compound as a complexometric indicator, researchers demonstrated its efficacy in detecting trace amounts of mercury in environmental samples. The fluorescence intensity correlated well with mercury concentration, showcasing its potential for environmental monitoring.

Case Study 2: Protein Interaction Studies

This compound was used to investigate the binding interactions between proteins and small molecules. The fluorescence changes allowed researchers to quantify binding affinities and study conformational changes in real-time, providing insights into protein dynamics.

Mécanisme D'action

The mechanism of action of thiofluorescein involves its ability to bind to specific ions or molecules, resulting in a change in its fluorescence properties. When this compound binds to mercury ions, it undergoes a color change from blue to colorless . This binding occurs through the sulfur atoms in the this compound molecule, which interact with the mercury ions. The molecular targets and pathways involved in this process are primarily related to the interaction between the sulfur atoms and the target ions or molecules.

Comparaison Avec Des Composés Similaires

Thiofluorescein is similar to other fluorescein derivatives, such as fluorescein, eosin, and erythrosin. it is unique in that it contains sulfur atoms instead of oxygen atoms in the xanthene core, which gives it different chemical and fluorescence properties . Other similar compounds include 2,4,5,7-tetrabromothis compound and 2,4,5,7-tetraiodothis compound, which are halogenated derivatives of this compound . These compounds have different applications and properties compared to this compound, making them useful in various scientific and industrial fields.

Propriétés

Numéro CAS |

25319-73-7 |

|---|---|

Formule moléculaire |

C20H12O3S2 |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

3',6'-bis(sulfanyl)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H12O3S2/c21-19-13-3-1-2-4-14(13)20(23-19)15-7-5-11(24)9-17(15)22-18-10-12(25)6-8-16(18)20/h1-10,24-25H |

Clé InChI |

QOMSORNLFVSVPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S |

Key on ui other cas no. |

25319-73-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.